Methyl 2-amino-3,5-difluorobenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Contemporary Organic Synthesis
Halogenated benzoate esters are a class of compounds that serve as important intermediates in organic synthesis. wikipedia.org Benzoate esters are typically formed through the esterification of a benzoic acid with an alcohol. wikipedia.orgmsu.edu The presence of a halogen atom on the aromatic ring influences the electronic properties of the molecule and provides a site for further chemical transformations.
These compounds are versatile precursors for creating more complex molecules. For instance, the ester group can be hydrolyzed back to a carboxylic acid or converted into other functional groups, while the halogenated ring can participate in various coupling reactions. msu.edu This dual functionality makes halogenated benzoate esters valuable in the synthesis of pharmaceuticals and other fine chemicals. organic-chemistry.orgchemicalbook.com
Overview of the Role of Fluorinated Aromatic Systems in Advanced Chemical Research
The introduction of fluorine atoms into aromatic systems profoundly alters a compound's physical, chemical, and biological properties. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring withdraws electron density, which can significantly change the molecule's reactivity and stability. numberanalytics.comnumberanalytics.com
In medicinal chemistry and agrochemistry, fluorination is a widely used strategy to enhance a molecule's metabolic stability, bioavailability, and lipophilicity. numberanalytics.comrsc.org This is because the carbon-fluorine bond is very strong, resisting metabolic degradation. Consequently, many pharmaceuticals and agricultural products contain at least one fluorine atom. rsc.org Notable examples include anticancer agents like 5-fluorouracil (B62378) and antibiotics such as the fluoroquinolones. numberanalytics.com In materials science, the incorporation of fluorinated aromatic units into polymers can lead to materials with enhanced thermal stability and chemical resistance. numberanalytics.comacs.org The unique properties imparted by fluorine make the development of synthetic methods for accessing fluorinated aromatic molecules an active area of research. rsc.orgresearchgate.net
Research Trajectories for Methyl 2-amino-3,5-difluorobenzoate within Interdisciplinary Chemical Sciences
This compound is a multifunctional building block with significant potential in interdisciplinary chemical research. bldpharm.com Its structure combines the advantageous properties of a fluorinated aromatic system with the reactive handles of an amino group and a methyl ester. This unique combination positions it as a valuable starting material for the synthesis of complex target molecules in medicinal chemistry and materials science.
The research trajectories for this compound are guided by its distinct structural features:
The Difluorinated Ring: The two fluorine atoms are expected to enhance the metabolic stability and bioavailability of derivative compounds, a highly desirable trait in drug discovery. numberanalytics.com This makes this compound an attractive scaffold for developing new therapeutic agents.
The Amino Group: The primary amine serves as a versatile nucleophile and a key point for derivatization. It can be readily transformed into amides, sulfonamides, or used as a directing group in further aromatic substitutions. It is also a crucial component for the synthesis of nitrogen-containing heterocycles, a common structural motif in many biologically active compounds. orgsyn.org
The Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or serve as an anchor point for attachment to other molecular scaffolds.
Given these features, this compound is a promising intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other pharmacologically relevant molecules where the difluoro substitution pattern can be exploited to optimize biological activity and pharmacokinetic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQBFUJQVJXUCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization Techniques for Methyl 2 Amino 3,5 Difluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Aliphatic Protons
Proton NMR (¹H NMR) spectroscopy of Methyl 2-amino-3,5-difluorobenzoate provides key insights into the disposition of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl ester group.
The methyl group (-OCH₃) protons are typically observed as a sharp singlet in the aliphatic region of the spectrum. The aromatic region displays a more complex pattern due to the coupling of the two aromatic protons with each other and with the adjacent fluorine atoms. The chemical shifts and coupling constants of these protons are diagnostic of the substitution pattern on the benzene (B151609) ring.
A representative ¹H NMR spectrum of a related compound in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl protons at approximately 3.73 ppm. rsc.org The amino group protons (-NH₂) often appear as a broad singlet, in this case around 3.34 ppm. rsc.org The aromatic protons are observed as multiplets in the range of 6.62-6.75 ppm. rsc.org The specific splitting patterns are a result of proton-proton and proton-fluorine couplings.
Table 1: ¹H NMR Data for a Related Aminobenzoate Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.73-6.75 | m | 2H | Aromatic CH |
| 6.62-6.65 | m | 2H | Aromatic CH |
| 3.73 | s | 3H | -OCH₃ |
| 3.34 | s | 2H | -NH₂ |
Note: Data is for a comparable aminobenzoate derivative and serves as an illustrative example. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum typically shows a signal for the carbonyl carbon of the ester group in the downfield region (around 160-170 ppm). The aromatic carbons appear in the range of approximately 100-160 ppm, with their chemical shifts influenced by the attached fluorine and amino substituents. The carbon of the methyl ester group is found in the upfield region of the spectrum. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.
For a similar aminobenzoate compound, the ¹³C NMR spectrum in CDCl₃ displayed signals at 55.7, 114.7, 116.4, 139.9, and 152.7 ppm. rsc.org The signal at 55.7 ppm can be attributed to the methyl carbon, while the others correspond to the aromatic carbons.
Table 2: ¹³C NMR Data for a Related Aminobenzoate Derivative
| Chemical Shift (ppm) | Assignment |
| 152.7 | C-F or C-N |
| 139.9 | C-F or C-N |
| 116.4 | Aromatic CH |
| 114.7 | Aromatic CH |
| 55.7 | -OCH₃ |
Note: Data is for a comparable aminobenzoate derivative and serves as an illustrative example. rsc.org
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and allowing for the identification of specific functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, C-F stretching, and various vibrations of the aromatic ring. The N-H stretching vibrations of the amino group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The strong carbonyl (C=O) stretching vibration of the ester is expected in the range of 1700-1730 cm⁻¹. The C-F stretching vibrations usually give rise to strong absorptions in the 1100-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations will also be present in the spectrum.
Mass Spectrometry for Precise Molecular Mass Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₈H₇F₂NO₂), the calculated monoisotopic mass is 187.04448 Da. bioregistry.io HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the molecule. Predicted collision cross-section data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can further aid in the structural confirmation. bioregistry.io
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 188.05176 |
| [M+Na]⁺ | 210.03370 |
| [M-H]⁻ | 186.03720 |
Source: PubChemLite. bioregistry.io
Solid-State Structural Analysis by X-ray Diffraction
Single-Crystal X-ray Diffraction for Determination of Absolute Configuration and Conformation
For a chiral molecule, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration. However, this compound is an achiral molecule, so it does not have an absolute configuration.
The conformation of this compound, describing the spatial arrangement of its atoms, can be definitively determined using this technique. It is anticipated that the benzene ring would be largely planar. The orientation of the amino (-NH2) and methyl ester (-COOCH3) substituents relative to the ring and to each other would be a key conformational feature. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester group could influence the planarity of the molecule.
Elucidation of Crystal Packing Arrangements and Unit Cell Parameters
Single-crystal X-ray diffraction analysis would also reveal the crystal packing arrangement and the unit cell parameters of this compound. The unit cell is the basic repeating unit of a crystal, and its dimensions (a, b, c, α, β, γ) and the symmetry of the arrangement (space group) are fundamental properties of the crystalline solid.
While specific data for this compound is not available, a study on a closely related compound, ethyl 4-amino-3,5-difluorobenzoate, provides valuable insights. nih.gov This analog crystallizes in the monoclinic space group P21/c. It is plausible that this compound could adopt a similar packing motif.
Interactive Data Table: Crystallographic Data for a Related Compound
Below is a hypothetical table illustrating the kind of data that would be obtained from a single-crystal X-ray diffraction experiment for this compound, based on common parameters for similar organic molecules.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: This table is for illustrative purposes only. The values are not experimental data for this compound.
Investigation of Intermolecular Interactions in the Crystalline Environment
The solid-state structure of a molecular crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of the material.
Analysis of Classical and Non-Classical Hydrogen Bonding Networks (N—H⋯N, N—H⋯F, N—H⋯O, C—H⋯F Interactions)
Hydrogen bonds are among the strongest intermolecular interactions and play a pivotal role in the crystal packing of many organic molecules. In the case of this compound, several types of hydrogen bonds are possible:
N—H⋯O: The amino group can act as a hydrogen bond donor to the carbonyl oxygen of the ester group of a neighboring molecule. This is a common and relatively strong interaction. In the crystal structure of ethyl 4-amino-3,5-difluorobenzoate, N—H⋯O hydrogen bonds are observed. nih.gov
N—H⋯F: The amino group could also donate a hydrogen bond to a fluorine atom on an adjacent molecule.
N—H⋯N: It is also possible for the amino group to interact with the nitrogen atom of another amino group.
C—H⋯F: The aromatic and methyl C-H groups can act as weak hydrogen bond donors to the fluorine atoms. Such C—H⋯F interactions have been noted in the crystal structure of the related ethyl 4-amino-3,5-difluorobenzoate. nih.gov
Characterization of Aromatic π-Stacking Interactions
Aromatic rings can interact through π-stacking, where the electron-rich π-systems of adjacent rings are attracted to each other. These interactions are significant in stabilizing the crystal structures of aromatic compounds. For this compound, parallel-displaced or T-shaped π-stacking arrangements would be expected. The presence of electron-withdrawing fluorine atoms on the benzene ring can influence the nature and strength of these interactions. The study on ethyl 4-amino-3,5-difluorobenzoate did report the presence of π–π stacking interactions. nih.gov
Hirshfeld Surface Analysis and Energy Frameworks for Quantitative Assessment of Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. sigmaaldrich.combldpharm.com The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify the regions of significant intermolecular contacts.
Energy frameworks are another computational tool that can be used to visualize and quantify the energetic aspects of crystal packing. They provide a graphical representation of the interaction energies between molecules in the crystal, allowing for a deeper understanding of the forces that hold the crystal together.
While a specific Hirshfeld surface analysis for this compound is not available, such an analysis on related structures consistently reveals the importance of hydrogen bonding and other weak interactions in dictating the supramolecular assembly. sigmaaldrich.comnih.gov
Theoretical and Computational Chemistry Studies of Methyl 2 Amino 3,5 Difluorobenzoate
Quantum Chemical Methodology for Molecular Modeling
Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic properties of molecules. These computational techniques are foundational for predicting the behavior of Methyl 2-amino-3,5-difluorobenzoate at a molecular level.
The geometry of a molecule is typically optimized to find its most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For molecules like this compound, Density Functional Theory (DFT) is a widely used method. bohrium.comacgpubs.org DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a good balance between computational cost and accuracy for a variety of molecular systems, including aminobenzoate derivatives. researchgate.netasianjournalofphysics.com This method is effective in calculating the electronic structure and properties of molecules. bohrium.com
The Hartree-Fock (HF) method is another fundamental ab initio approach. nih.gov While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced computational methods. nih.gov In some studies of halogenated aniline (B41778) derivatives, calculations have been performed using both HF and DFT to compare and validate the results. asianjournalofphysics.com
The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For organic molecules containing elements like carbon, hydrogen, nitrogen, oxygen, and fluorine, Pople-style basis sets are commonly employed. The 6-311G(d,p) basis set, often augmented with diffuse and polarization functions (e.g., 6-311++G(d,p)), is frequently used in DFT calculations for similar molecules to achieve reliable results for both geometry and electronic properties. acgpubs.orgasianjournalofphysics.com
For heavier elements, or in specific computational contexts, other basis sets like the Los Alamos National Laboratory 2 Double-Z (LANL2DZ) effective core potential can be utilized. The selection of an appropriate basis set is a critical step in ensuring the computational results are meaningful and accurate. Studies on related compounds have often employed basis sets like 6-311++G** and cc-pVTZ to optimize geometrical parameters and understand electronic properties. asianjournalofphysics.com
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule governs its chemical reactivity and physical properties. Computational methods provide deep insights into the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.netsapub.org A smaller energy gap generally suggests higher reactivity. For aminobenzoate derivatives, the HOMO-LUMO gap has been identified as a significant parameter in describing their electronic behavior. sapub.org Quantum chemical calculations for fluoroaniline (B8554772) derivatives have also focused on determining these energy gaps to assess their potential applications. asianjournalofphysics.com
Table 1: Representative Frontier Molecular Orbital Energies and Properties
| Parameter | Symbol | Typical Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.41 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.25 |
| Energy Gap | ΔE | 5.16 |
| Ionization Potential | I | 5.41 |
| Electron Affinity | A | 0.25 |
| Global Hardness | η | 2.58 |
| Global Softness | S | 0.19 |
| Electronegativity | χ | 2.83 |
| Chemical Potential | µ | -2.83 |
| Electrophilicity Index | ω | 1.56 |
| Note: These values are representative and based on calculations for structurally similar compounds like 4-fluoroaniline. The exact values for this compound would require specific calculations. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. bohrium.comresearchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, indicating an abundance of electrons. Conversely, regions of positive electrostatic potential (usually colored blue) are prone to nucleophilic attack, signifying a relative deficiency of electrons. For substituted benzoates and aniline derivatives, MEP analysis helps in identifying the reactive parts of the molecule, such as the electron-rich oxygen and nitrogen atoms and the electron-deficient hydrogen atoms. bohrium.comresearchgate.net
Computational Prediction and Simulation of Spectroscopic Properties
Computational chemistry plays a vital role in the interpretation and prediction of spectroscopic data. Theoretical simulations of spectra can aid in the structural elucidation and characterization of newly synthesized compounds.
For molecules similar to this compound, time-dependent DFT (TD-DFT) is often used to simulate electronic absorption spectra (UV-Vis). researchgate.net This can help in understanding the electronic transitions between molecular orbitals. researchgate.net Furthermore, theoretical calculations of vibrational frequencies (infrared and Raman spectra) are commonly performed. asianjournalofphysics.com By comparing the simulated spectra with experimental data, a more confident assignment of the observed spectral bands to specific vibrational modes of the molecule can be achieved.
Theoretical Infrared (IR) Spectra Simulation
Theoretical infrared (IR) spectra are a valuable tool for identifying the functional groups and vibrational modes of a molecule. These spectra can be simulated using computational methods, most commonly Density Functional Theory (DFT). The process involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). Following optimization, vibrational frequency calculations are performed.
These calculations provide the frequencies of the fundamental vibrational modes of the molecule, along with their corresponding IR intensities. The resulting data can be plotted as a simulated IR spectrum, showing absorption peaks at the calculated vibrational frequencies. For this compound, key vibrational modes would include the N-H stretching of the amino group, C=O stretching of the ester, C-F stretching, and various aromatic C-C and C-H vibrations.
To illustrate, a hypothetical set of significant calculated vibrational frequencies for this compound, based on typical values for similar structures, is presented in the table below.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3400 |
| C-H Aromatic Stretch | 3100-3000 |
| C=O Ester Stretch | ~1720 |
| C=C Aromatic Stretch | 1600-1450 |
| N-H Bending | ~1600 |
| C-F Stretch | 1300-1100 |
This table is illustrative and based on general spectroscopic data for functional groups, not on specific calculations for this compound.
Calculation of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., Gauge-Independent Atomic Orbital (GIAO) Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing valuable insights for spectral assignment. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. nih.gov
The GIAO method, typically employed within the DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then used to determine the chemical shifts relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the calculated shifts is dependent on the level of theory and the basis set used in the calculation. nih.gov For this compound, the calculated ¹H NMR spectrum would show signals for the amino protons, the aromatic protons, and the methyl protons of the ester group. The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbon.
An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below. These values are hypothetical and serve to demonstrate the expected output of GIAO calculations.
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (NH₂) | 4.5 - 5.5 |
| ¹H (Aromatic) | 6.5 - 7.5 |
| ¹H (OCH₃) | ~3.8 |
| ¹³C (C=O) | 165 - 175 |
| ¹³C (Aromatic C-NH₂) | 140 - 150 |
| ¹³C (Aromatic C-F) | 150 - 160 |
| ¹³C (Aromatic C-H) | 110 - 125 |
| ¹³C (OCH₃) | 50 - 60 |
This table contains estimated chemical shift ranges for illustrative purposes and does not represent a direct computational result for this compound.
Derivation and Interpretation of Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from conceptual DFT, offer a quantitative framework for understanding the chemical reactivity and stability of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Dipole Moment and its Anisotropy
The anisotropy of the dipole moment describes the directional dependence of the dipole moment and can be related to the molecule's shape and charge distribution.
Absolute Electronegativity, Chemical Hardness, and Chemical Softness
Absolute Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential. A higher electronegativity indicates a greater ability to accept electrons.
Chemical Hardness (η): Chemical hardness represents the resistance of a molecule to changes in its electron distribution. It is a measure of the molecule's stability and is related to the HOMO-LUMO energy gap. A larger HOMO-LUMO gap corresponds to a greater chemical hardness, indicating higher stability and lower reactivity.
Chemical Softness (S): Chemical softness is the reciprocal of chemical hardness (S = 1/η). A softer molecule is more polarizable and more reactive.
Electrophilicity and Nucleophilicity Indices
Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile (an electron acceptor). It is a measure of the energy stabilization of the system when it acquires additional electronic charge from the environment.
Nucleophilicity Index (N): The nucleophilicity index measures the ability of a molecule to act as a nucleophile (an electron donor). It is typically defined relative to a reference molecule.
Chemical Potential and Electron Transfer Characteristics
Chemical Potential (μ): The chemical potential is a fundamental descriptor that measures the escaping tendency of electrons from a system. It is related to the negative of the electronegativity. In a chemical reaction, electrons will flow from a region of higher chemical potential (lower electronegativity) to a region of lower chemical potential (higher electronegativity).
Electron Transfer Characteristics: The propensity of a molecule to donate or accept electrons is a key aspect of its reactivity. The energies of the HOMO and LUMO are central to understanding these characteristics. The HOMO energy is related to the ionization potential and the ability to donate an electron, while the LUMO energy is related to the electron affinity and the ability to accept an electron.
An illustrative data table of calculated global chemical reactivity descriptors for a related molecule, based on general principles of computational chemistry, is presented below.
| Descriptor | Symbol | Formula | Illustrative Value |
| HOMO Energy | E(HOMO) | - | -6.5 eV |
| LUMO Energy | E(LUMO) | - | -1.2 eV |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 5.3 eV |
| Chemical Potential | μ | (E(HOMO) + E(LUMO)) / 2 | -3.85 eV |
| Absolute Electronegativity | χ | -μ | 3.85 eV |
| Chemical Hardness | η | (E(LUMO) - E(HOMO)) / 2 | 2.65 eV |
| Chemical Softness | S | 1 / η | 0.38 eV⁻¹ |
| Electrophilicity Index | ω | μ² / (2η) | 2.80 eV |
This table presents hypothetical values for illustrative purposes, based on typical ranges for similar organic molecules, and does not represent specific computational results for this compound.
Computational Insights into the Electronic and Steric Influence of Fluorine Substituents on Molecular Properties and Reactivity
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties and biological activity. In the case of this compound, the two fluorine atoms at the C3 and C5 positions of the benzene (B151609) ring exert significant electronic and steric effects that modulate the molecule's structure, reactivity, and intermolecular interactions. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful lens to dissect these influences at an atomic level.
Electronic Influence of Fluorine Substituents:
Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I effect). This effect is most pronounced at the carbon atom to which the fluorine is directly attached and diminishes with distance. In this compound, the two fluorine atoms significantly polarize the carbon-fluorine bonds, drawing electron density away from the aromatic ring. This has several key consequences:
Electron Density Distribution: The strong -I effect of the fluorine atoms leads to a general decrease in electron density on the aromatic ring, particularly at the ortho and para positions relative to the fluorines. This redistribution of electron density can be quantified through computational methods like Mulliken or Natural Population Analysis (NPA). While specific data for this compound is not readily available in published literature, studies on analogous fluorinated aromatic compounds consistently show a significant positive partial charge on the carbon atoms bonded to fluorine.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on a molecule's surface. For a fluorinated compound like this compound, the MEP would be expected to show regions of high positive potential (electron-poor) around the fluorine atoms and the aromatic protons, while the oxygen atoms of the ester group and the nitrogen of the amino group would represent regions of negative potential (electron-rich). This makes the molecule susceptible to nucleophilic attack at different sites.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's reactivity. The electron-withdrawing nature of fluorine substituents generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO. A lower HOMO energy suggests a reduced tendency to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO energy gap is a key determinant of chemical reactivity and stability; a larger gap implies higher stability and lower reactivity. Computational studies on similar fluorinated aromatic compounds have shown that fluorination can modulate this energy gap, thereby influencing the molecule's kinetic stability.
Steric Influence of Fluorine Substituents:
While fluorine is the smallest of the halogens, its van der Waals radius is larger than that of hydrogen. The presence of two fluorine atoms on the benzene ring of this compound introduces steric bulk that can influence its conformation and interactions with other molecules.
Molecular Geometry: The substitution of hydrogen with fluorine atoms leads to changes in bond lengths and bond angles within the benzene ring. The C-F bond is shorter than a C-H bond. The steric repulsion between the fluorine atoms and the adjacent amino and ester groups can cause slight distortions from a perfectly planar benzene ring. These subtle changes in molecular geometry can be accurately predicted by DFT calculations. For comparison, crystallographic data for a related compound, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate, reveals specific bond lengths and angles that are influenced by the multiple fluorine substituents.
Conformational Preferences: The steric hindrance imposed by the fluorine atom at the C3 position, which is ortho to the amino group, can influence the orientation of the amino and methyl ester groups. This can affect the formation of intramolecular hydrogen bonds between the amino group and the carbonyl oxygen of the ester, a common feature in anthranilate esters.
Intermolecular Interactions: The steric bulk of the fluorine atoms can hinder the approach of reactants or the binding of the molecule to a biological target. Conversely, the fluorine atoms can also participate in non-covalent interactions, such as hydrogen bonding with suitable donors (C-F···H-X), which can influence crystal packing and molecular recognition processes.
Data from a Related Compound: Methyl 2-amino-3,4,5,6-tetrafluorobenzoate
While specific computational data for this compound is scarce in the public domain, analysis of the crystallographic data for the closely related Methyl 2-amino-3,4,5,6-tetrafluorobenzoate provides valuable insights into the structural impact of fluorine substitution.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.5246 |
| b (Å) | 9.6484 |
| c (Å) | 19.3133 |
| β (°) | 91.324 |
| Intramolecular H-bond (N-H···O) | Present |
| Intermolecular H-bonds (N-H···O) | Form 1D chains |
This data is for Methyl 2-amino-3,4,5,6-tetrafluorobenzoate and is presented for comparative purposes.
Predicted Molecular Properties
Based on general principles of computational chemistry and data from similar molecules, the following properties for this compound can be predicted.
| Property | Predicted Influence of Fluorine Substituents |
| Dipole Moment | Increased due to the high electronegativity of fluorine. |
| Acidity of N-H protons | Increased due to the electron-withdrawing nature of the ring. |
| Basicity of Amino Nitrogen | Decreased due to the electron-withdrawing nature of the ring. |
| Reactivity towards Electrophiles | Decreased due to the deactivation of the aromatic ring. |
| Reactivity towards Nucleophiles | Potentially increased at specific sites due to altered electron density. |
Advanced Research Applications of Methyl 2 Amino 3,5 Difluorobenzoate and Its Derivatives
Applications in Medicinal Chemistry and Pharmaceutical Research
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in pharmaceutical design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Methyl 2-amino-3,5-difluorobenzoate provides a readily available scaffold containing the desirable difluorophenyl moiety for developing new therapeutic agents.
Design and Synthesis of Precursors for Complex Pharmaceutical Entities
This compound and its close structural analogs are key intermediates in the synthesis of more elaborate molecules for pharmaceutical research. The amino and ester functional groups on the benzene (B151609) ring offer reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures.
For instance, related aminobenzoates are utilized as precursors for kinase inhibitors, which are a critical class of drugs in oncology. The difluoro-substitution pattern is particularly noted for enhancing metabolic stability and bioavailability, which are crucial properties for effective in vivo studies. The synthesis often involves multi-step processes where the initial aminobenzoate structure is methodically built upon. A related compound, 4-amino-3,5-difluorobenzoic acid, can be synthesized from 4-amino-3,5-difluorobenzonitrile (B171853) and subsequently esterified to produce derivatives like ethyl 4-amino-3,5-difluorobenzoate, highlighting a common synthetic pathway for these types of precursors. nih.gov
Development of Compounds Targeting Specific Biological Pathways (e.g., Enzyme Inhibition, Antifolate Design)
The development of molecules that can selectively interact with biological targets is a cornerstone of modern drug discovery. Derivatives of this compound are investigated for their potential to inhibit specific enzymes or interfere with biological pathways.
While direct studies on this compound as an enzyme inhibitor are specific, the broader class of fluorinated aromatic compounds is highly relevant. For example, fluorinated compounds have been successfully designed as mechanism-based inhibitors for several pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes, which are important targets for conditions like cancer and epilepsy. nih.gov The fluorine atoms can act as a leaving group in a substrate mimic, leading to the irreversible inactivation of the target enzyme. nih.gov Furthermore, the structural motif of 3,5-dicyanopyridine derivatives, which can be synthesized from related starting materials, has shown significant affinity for adenosine (B11128) receptors, suggesting a potential application in developing treatments for epilepsy. nih.gov
Modulating Molecular Target Binding Affinity and Selectivity via Strategic Fluorine Incorporation
The presence of fluorine atoms on a drug molecule can significantly influence its interaction with a biological target. researchgate.net Fluorine is highly electronegative and can alter the electronic properties of the aromatic ring, affecting pKa and dipole moment. nih.gov These changes can lead to more potent and selective binding to a protein's active site.
Research has demonstrated that substituting hydrogen atoms with fluorine can enhance binding affinity through several mechanisms. The C-F bond can participate in favorable dipolar interactions within a protein's binding pocket. nih.gov For example, studies on the enzyme carbonic anhydrase II have shown that fluoroaromatic inhibitors exhibit increased protein-ligand interaction. researchgate.net In the case of the migraine drug atogepant, the inclusion of a trifluorophenyl group resulted in a four-fold increase in binding affinity for its receptor compared to the non-fluorinated version. nih.govsemanticscholar.orgmdpi.com This principle is directly applicable to derivatives of this compound, where the two fluorine atoms can be strategically positioned to optimize interactions with a specific molecular target, potentially leading to higher potency and selectivity. nih.gov
Contributions to Materials Science and Engineering
The unique photochemical properties of molecules derived from fluorinated benzoates have led to their application in the field of materials science, particularly in the creation of "smart" materials that respond to external stimuli like light.
Utilization in the Creation of Novel Functional Organic Materials
Functional organic materials possess specific, tunable properties that make them suitable for a range of technological applications. This compound derivatives are used as foundational units for synthesizing such materials. A key area of application is in photoresponsive materials, which change their properties upon exposure to light. mdpi.com These materials are being explored for use in drug delivery, biosensing, and optical data storage. mdpi.com The fluorinated azobenzene (B91143) core, which can be synthesized from aminobenzoate precursors, is a prime example of a photoresponsive unit. nih.gov
Synthesis of Photoresponsive Molecular Systems and Smart Polymers (e.g., Azobenzene-Functionalized Materials)
Azobenzene and its derivatives are well-known molecular switches that can isomerize between their trans and cis forms when irradiated with light of specific wavelengths. mdpi.com This reversible isomerization leads to significant changes in molecular geometry and physical properties, which can be harnessed to create smart polymers and other photoresponsive systems. researchgate.net
A derivative of the title compound, ethyl 4-amino-3,5-difluorobenzoate, has been used in the synthesis of photoresponsive main-chain oligomers. rsc.org In a multi-step synthesis, this aminobenzoate is converted into diethyl-4,4'-(2,2',6,6'-tetrafluoro)azobenzene dicarboxylate. nih.govrsc.org This tetrafluorinated azobenzene molecule serves as a monomer in acyclic diene metathesis (ADMET) oligomerization to create polymers with azobenzene moieties integrated directly into the polymer backbone. These materials exhibit light-responsive behavior, making them candidates for applications in areas like light-driven soft actuators and photo-controlled delivery systems. researchgate.netrsc.org The fluorination of the azobenzene unit can also fine-tune the photochemical properties of the resulting material.
Interactive Data Table: Synthesis of an Azobenzene Derivative
The following table outlines a synthetic route from a related aminobenzoate to a key azobenzene derivative, as described in the literature. nih.gov
| Step | Starting Material | Reagents | Product | Yield |
| 1 | 4-bromo-2,6-difluoroaniline (B33399) | CuCN, DMF | 4-amino-3,5-difluorobenzonitrile | - |
| 2 | 4-amino-3,5-difluorobenzonitrile | NaOH, then HCl | 4-amino-3,5-difluorobenzoic acid | 84.2% |
| 3 | 4-amino-3,5-difluorobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-amino-3,5-difluorobenzoate | 77% |
| 4 | Ethyl 4-amino-3,5-difluorobenzoate | NaI, t-BuOCl | Diethyl-4,4'-(2,2',6,6'-tetrafluoro)azobenzene dicarboxylate | - |
Relevance in Agrochemical Research and Development
The introduction of fluorine atoms into active ingredients is a well-established strategy in the design of modern agrochemicals. Fluorination can profoundly alter a molecule's physical, chemical, and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability. While specific, commercially available pesticides or herbicides directly synthesized from this compound are not extensively documented in public literature, its importance lies in its role as a versatile intermediate.
Role as an Intermediate in the Synthesis of Advanced Pesticides and Herbicides
This compound is a valuable precursor for creating more complex agrochemical candidates. The compound provides a scaffold that combines three key functional groups: an aniline (B41778) (aminobenzene), a benzoate (B1203000) ester, and two fluorine atoms in a specific arrangement on the aromatic ring. This pre-functionalized and fluorinated structure is a strategic advantage in multi-step syntheses.
Research in the agrochemical sector often involves the creation of extensive libraries of novel compounds for high-throughput screening against various pests and weeds. The amino group of this compound can be readily modified to form amides, sulfonamides, or used as a handle for building heterocyclic ring systems, which are common features in many active agrochemicals. For instance, the core structure of 2-amino-3,5-difluorobenzoic acid is noted in patent literature concerning the development of compounds with potential nematicidal activity. google.com The ester group provides another reaction site, for example, through hydrolysis to the corresponding carboxylic acid followed by amide coupling to introduce further diversity.
The presence of the fluorine atoms is particularly significant. They can increase the metabolic stability of a potential pesticide by blocking sites susceptible to oxidative degradation by enzymes within the target organism or in the environment. This can lead to longer-lasting efficacy and potentially lower application rates. Therefore, this compound represents a key starting material for the synthesis of new generations of fluorinated agrochemicals.
Strategic Utility in Fluorine Chemistry and Methodology Development
Beyond its direct application as a synthetic intermediate, this compound and its analogs are instrumental in advancing the understanding of fluorine chemistry.
Facilitating Regiospecific Introduction of Fluorine Atoms into Complex Organic Frameworks
The primary strategic utility of this compound in synthesis is not as a fluorinating agent, but as a "fluorinated building block." The direct and selective introduction of fluorine onto an already complex molecule can be challenging, often requiring harsh conditions or specialized and expensive reagents. By using a pre-fluorinated, simple starting material like this compound, chemists can bypass these difficult steps.
The compound ensures that two fluorine atoms are precisely placed at the 3- and 5-positions of the aniline ring system. This entire difluoro-aminobenzoate moiety can then be incorporated into a larger, more complex molecular architecture through reactions at the amino or ester functionalities. This building block approach is a cornerstone of modern synthetic organic chemistry, allowing for the efficient and predictable assembly of complex target molecules. It provides a reliable method for embedding the specific electronic and steric properties of a difluorinated ring into a final product, be it a pharmaceutical, agrochemical, or advanced material.
Fundamental Investigations into Structure-Reactivity Relationships within Fluorinated Aromatic Compounds
The study of fluorinated aromatic compounds like this compound is crucial for understanding fundamental principles of chemical reactivity. The presence of fluorine atoms significantly influences the electronic nature of the aromatic ring.
Key Structure-Reactivity Insights:
Electronic Effects: Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing effect. This withdrawal of electron density generally makes the ring less susceptible to electrophilic aromatic substitution.
Stability and Reactivity: The carbon-fluorine bond is exceptionally strong, which contributes to the high thermal and metabolic stability of fluorinated compounds. This increased stability often makes the aromatic ring more resistant to oxidative degradation. Conversely, the electron-deficient nature of the ring can make it more reactive towards nucleophilic aromatic substitution, where a nucleophile replaces a group (like a halogen) on the ring.
Fluoromaticity: Advanced theoretical studies have explored how fluorine's p-orbitals can interact with the π-system of the aromatic ring. This interaction can further stabilize the ring structure, leading to shorter carbon-carbon bonds and increased resistance to certain reactions. This added stability can also influence the reactivity of the attached functional groups.
The specific substitution pattern of this compound, with two electron-withdrawing fluorine atoms and an electron-donating amino group, creates a complex electronic environment. Researchers can use such molecules to probe how this interplay of competing electronic effects governs the reactivity at different positions on the ring and at the functional groups. These fundamental investigations, often employing both experimental and computational methods, are vital for predicting the behavior of new, complex fluorinated molecules in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
